molecular formula C21H33N3O9S B12102089 N-[(1S,2S)-2-Aminocyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea

N-[(1S,2S)-2-Aminocyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea

Cat. No.: B12102089
M. Wt: 503.6 g/mol
InChI Key: JSUQXDLAAYLMNS-UHFFFAOYSA-N
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Description

N-[(1S,2S)-2-Aminocyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea (CAS: 933456-74-7) is a thiourea derivative featuring a stereospecific (1S,2S)-2-aminocyclohexyl group and a peracetylated β-D-glucopyranosyl moiety. Its molecular formula is C₂₁H₃₃N₃O₉S, with a molecular weight of 503.60 g/mol. The compound is characterized by high enantiomeric purity (99% e.e.) and is stored at 2–8°C to ensure stability . Thiourea derivatives are widely studied for their roles in medicinal chemistry, catalysis, and carbohydrate recognition due to their hydrogen-bonding capabilities and structural versatility.

Properties

Molecular Formula

C21H33N3O9S

Molecular Weight

503.6 g/mol

IUPAC Name

[3,4,5-triacetyloxy-6-[(2-aminocyclohexyl)carbamothioylamino]oxan-2-yl]methyl acetate

InChI

InChI=1S/C21H33N3O9S/c1-10(25)29-9-16-17(30-11(2)26)18(31-12(3)27)19(32-13(4)28)20(33-16)24-21(34)23-15-8-6-5-7-14(15)22/h14-20H,5-9,22H2,1-4H3,(H2,23,24,34)

InChI Key

JSUQXDLAAYLMNS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)NC(=S)NC2CCCCC2N)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Preparation of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate

The glucopyranosyl isothiocyanate intermediate is synthesized via a two-step process. First, peracetylated β-D-glucose undergoes azidation using sodium azide and stannous chloride in anhydrous dimethylformamide (DMF), yielding 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide. Subsequent thionation with hydrogen sulfide gas in pyridine at 0–5°C converts the azide to the isothiocyanate. The reaction progress is monitored via thin-layer chromatography (TLC) in chloroform:methanol (9:1), with a typical yield of 78–85%.

Synthesis of (1S,2S)-2-Aminocyclohexylamine

The chiral (1S,2S)-2-aminocyclohexylamine is obtained through asymmetric hydrogenation of 2-nitrocyclohexanone using a ruthenium-BINAP catalyst, followed by reductive amination. Optical purity (>99% ee) is confirmed via chiral HPLC (Chiralpak IA column, hexane:isopropanol 80:20). This enantiomerically pure amine is critical for ensuring the stereochemical integrity of the final thiourea product.

Conventional Coupling Method (Procedure D)

In a anhydrous dioxane solution, equimolar quantities of (1S,2S)-2-aminocyclohexylamine and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate are refluxed at 110°C for 6–8 hours under nitrogen. The reaction mixture is cooled, concentrated under reduced pressure, and purified via silica gel chromatography (ethyl acetate:hexane 3:7) to yield the thiourea derivative. This method achieves a moderate yield of 54–76%, attributed to partial decomposition of the isothiocyanate under prolonged heating.

Key Parameters:

  • Solvent: Dioxane (10 mL/mmol)

  • Temperature: 110°C

  • Reaction Time: 6–8 hours

  • Yield: 54–76%

Microwave-Assisted Coupling Method (Procedure E)

Microwave irradiation significantly enhances reaction efficiency. A solvent-free mixture of the amine and isothiocyanate is subjected to 300 W irradiation at 80°C for 7–9 minutes. The rapid heating minimizes side reactions, improving the yield to 67–82%. Post-reaction, the crude product is recrystallized from ethanol:water (4:1) to afford white crystals.

Advantages Over Conventional Heating:

  • Reduced reaction time (minutes vs. hours)

  • Higher yield due to suppressed thermal degradation

  • Elimination of solvent-related purification challenges

Thionization of Urea Precursor Using Lawesson’s Reagent

An alternative route involves synthesizing the urea analog first. The glucopyranosyl urea is prepared by reacting the amine with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl carbodiimide in tetrahydrofuran (THF). Thionization is then achieved using Lawesson’s reagent (2,4-bis(p-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide) in pyridine at 60°C for 20 minutes. The thiourea product is isolated via flash chromatography (chloroform:ethanol 95:5) with a yield of 65–72%.

Mechanistic Insights:

  • Lawesson’s reagent generates dithiometaphosphonate intermediates.

  • Nucleophilic attack by the urea nitrogen forms a cyclic thioketal.

  • Rearrangement yields the thiourea with concomitant release of phosphine oxides.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl₃): δ 7.32 (s, 1H, NH), 5.21–5.03 (m, 4H, acetyl CH₃), 4.86 (d, J = 8.4 Hz, 1H, anomeric H), 3.62–3.55 (m, 2H, cyclohexyl H), 2.11–2.03 (m, 12H, acetyl CH₃).

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1698 cm⁻¹ (C=O), 1245 cm⁻¹ (C=S).

  • MS (ESI): m/z 504.2 [M+H]⁺ (calculated 503.56).

Crystallographic Data

X-ray diffraction confirms the β-configuration of the glucopyranosyl moiety and the (1S,2S) stereochemistry of the cyclohexylamine. The thiourea bridge adopts a planar geometry, facilitating hydrogen bonding with biological targets.

Comparative Analysis of Synthesis Methods

ParameterConventional (Procedure D)Microwave (Procedure E)Thionization Route
Yield (%)54–7667–8265–72
Time6–8 hours7–9 minutes2 hours
Purity (HPLC)>98%>99%97%
ScalabilityModerateHighLow
Cost EfficiencyLowHighModerate

The microwave-assisted method (Procedure E) emerges as the optimal strategy, balancing yield, time, and scalability. The thionization route, while mechanistically novel, requires additional steps for urea synthesis, limiting its industrial applicability .

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2S)-2-Aminocyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted glucopyranosyl-thiourea compounds.

Scientific Research Applications

N-[(1S,2S)-2-Aminocyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea has several scientific research applications:

    Chemistry: It is used as a chiral catalyst in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1S,2S)-2-Aminocyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The glucopyranosyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Structural Features

The compound’s structure combines two key elements:

  • Peracetylated glucopyranosyl moiety: The tetra-O-acetyl groups enhance lipophilicity compared to non-acetylated glucopyranosyl thioureas, influencing membrane permeability and solubility .

Key structural analogs include :

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features
N-[(1S,2S)-2-Aminocyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea (Target) (1S,2S)-cyclohexylamine; tetra-O-acetyl glucopyranosyl 503.60 High enantiomeric purity (99% e.e.); lipophilic acetyl groups
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea (1R,2R)-cyclohexylamine; 3,5-bis(trifluoromethyl)phenyl 412.41 Electron-withdrawing CF₃ groups enhance metabolic stability
N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea (1R,2R)-cyclohexylamine with dimethylamino group; tetra-O-acetyl glucopyranosyl 531.63 Tertiary amine increases basicity; potential for pH-dependent solubility
2-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-2-thiopseudourea hydrobromide Thiopseudourea core; hydrobromide salt 487.32 Ionic form improves aqueous solubility; altered hydrogen-bonding capacity
N-[(1S,2S)-2-(1-Pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea (1S,2S)-cyclohexylamine with pyrrolidinyl group; tetra-O-acetyl glucopyranosyl 568.68 Bulky substituent may sterically hinder interactions

Physicochemical Properties

  • Lipophilicity: The target compound’s tetra-O-acetyl groups increase logP compared to non-acetylated analogs, favoring organic solvent solubility (e.g., DMSO, chloroform) .
  • Stability : Peracetylated derivatives generally exhibit greater hydrolytic stability than free hydroxyl counterparts, though deacetylation can occur under basic conditions .
  • Solubility : Ionic derivatives like the thiopseudourea hydrobromide () show enhanced aqueous solubility due to salt formation .

Biological Activity

N-[(1S,2S)-2-Aminocyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea is a complex organic compound notable for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Compound Overview

  • Molecular Formula : C21H33N3O9S
  • Molecular Weight : 503.57 g/mol
  • IUPAC Name : [3,4,5-triacetyloxy-6-[(2-aminocyclohexyl)carbamothioylamino]oxan-2-yl]methyl acetate

Synthesis

The synthesis of this thiourea compound involves several key steps:

  • Preparation of Aminocyclohexyl Intermediate : The starting material (1S,2S)-2-aminocyclohexanol reacts with thiophosgene to yield an isothiocyanate intermediate.
  • Glycosylation : The isothiocyanate is subsequently reacted with 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosylamine to form the desired thiourea compound.

The biological activity of this compound can be attributed to its structural features:

  • The thiourea moiety can participate in hydrogen bonding with enzyme active sites, potentially inhibiting or modulating enzyme activity.
  • The glucopyranosyl group enhances solubility and bioavailability, facilitating interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds containing thiourea and glycoside functionalities exhibit significant antimicrobial activity. For instance:

  • A study demonstrated that derivatives similar to this compound showed effective inhibition against various bacterial strains such as Staphylococcus epidermidis and Enterobacter aerogenes through disc diffusion methods .

Case Studies

  • Antibacterial Activity :
    • A comparative study evaluated the antibacterial effects of synthesized thioureas against common pathogens. The results indicated that compounds with acetylated glucopyranosyl groups demonstrated enhanced activity compared to their non-acetylated counterparts .
  • Mechanistic Studies :
    • Interaction studies using surface plasmon resonance revealed binding affinities of this compound to specific enzymes involved in bacterial cell wall synthesis. This suggests a potential mechanism for its antibacterial action.

Comparative Analysis

The following table summarizes the structural and functional characteristics of related compounds:

Compound NameStructureUnique Features
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl IsothiocyanateStructureDirectly reacts with amines to form thioureas
N,N'-DiacetylthioureaStructureSimpler structure; lacks glucopyranosyl moiety
S-MethylisothioureaStructureExhibits different reactivity due to methyl group

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N-[(1S,2S)-2-Aminocyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea, and how is stereochemical purity ensured?

  • Methodological Answer : Synthesis typically involves coupling a pre-acetylated β-D-glucopyranosyl isothiocyanate with (1S,2S)-2-aminocyclohexane under anhydrous conditions. Critical steps include:

  • Protection : The glucopyranosyl moiety is acetylated to prevent unwanted side reactions .
  • Coupling : Thiourea formation is achieved via nucleophilic attack of the cyclohexylamine on the isothiocyanate group, requiring precise pH control (e.g., in dry DMF) to avoid racemization .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization are used to isolate the product. Stereochemistry is confirmed via polarimetry and chiral HPLC .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of the acetylated glucopyranosyl and thiourea moieties?

  • Methodological Answer :

  • NMR : 1H and 13C NMR identify acetyl (δ ~2.0 ppm, singlet) and thiourea (δ ~10–12 ppm for N–H) groups. 2D experiments (HSQC, HMBC) confirm glycosidic linkage and cyclohexyl stereochemistry .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O of acetyl) and ~1250 cm⁻¹ (C=S of thiourea) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 629.72 for related analogs) .

Advanced Research Questions

Q. How does the stereochemistry of the (1S,2S)-aminocyclohexyl group influence molecular conformation and crystallographic packing?

  • Methodological Answer : X-ray crystallography reveals that the cyclohexyl ring adopts a chair conformation, with axial amine orientation stabilizing intramolecular hydrogen bonds to the thiourea sulfur. Cremer-Pople puckering parameters (e.g., amplitude q and phase angle φ) quantify ring distortions . Phase annealing methods (e.g., SHELX-90) optimize crystallographic refinement, showing that steric bulk from acetyl groups directs packing into layered structures .

Q. What experimental designs are used to evaluate the compound’s biological activity, particularly against antibiotic-resistant pathogens?

  • Methodological Answer :

  • Antibacterial Assays : Minimum inhibitory concentration (MIC) tests against methicillin-resistant Staphylococcus aureus (MRSA) using broth microdilution (CLSI guidelines). Synergy with β-lactams is assessed via checkerboard assays .
  • Docking Studies : Molecular docking (AutoDock Vina) predicts interactions with bacterial targets (e.g., penicillin-binding proteins). Free energy calculations (MM-PBSA) prioritize derivatives with enhanced binding .

Q. How can computational modeling predict the impact of acetyl group removal (de-protection) on solubility and bioavailability?

  • Methodological Answer :

  • MD Simulations : All-atom molecular dynamics in explicit solvent (e.g., TIP3P water) calculate solvation free energy and partition coefficients (LogP). Acetyl groups reduce polarity, increasing LogP by ~2 units compared to de-acetylated analogs .
  • ADMET Prediction : Tools like SwissADME forecast intestinal absorption and CYP450 metabolism. Acetylation delays hydrolysis in plasma, extending half-life .

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